
2-((3-Methylundecyl)amino)ethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Methylundecyl)amino)ethyl methacrylate is a chemical compound with the molecular formula C18H35NO2. It is a methacrylate ester that contains a long alkyl chain and an amino group, making it a versatile compound in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylundecyl)amino)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-((3-Methylundecyl)amino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Methylundecyl)amino)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to alcohols.
Substitution: The methacrylate group can participate in substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the methacrylate group
Major Products Formed
Oxidation: Formation of oxides and hydroxylated products.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted methacrylate derivatives
Applications De Recherche Scientifique
2-((3-Methylundecyl)amino)ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Utilized in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants.
Industry: Employed in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of 2-((3-Methylundecyl)amino)ethyl methacrylate involves its ability to polymerize and form cross-linked networks. The amino group can interact with various molecular targets, facilitating the formation of stable structures. The methacrylate group allows for easy polymerization, making it a valuable compound in creating functional materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3-Methylundecyl)amino)ethyl acrylate
- 2-((3-Methylundecyl)amino)ethyl methacrylamide
- 2-((3-Methylundecyl)amino)ethyl acrylamide
Uniqueness
2-((3-Methylundecyl)amino)ethyl methacrylate is unique due to its combination of a long alkyl chain and an amino group, which provides both hydrophobic and hydrophilic properties. This makes it particularly useful in creating amphiphilic polymers and materials with tailored surface properties .
Propriétés
Numéro CAS |
67905-50-4 |
|---|---|
Formule moléculaire |
C18H35NO2 |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
2-(3-methylundecylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H35NO2/c1-5-6-7-8-9-10-11-17(4)12-13-19-14-15-21-18(20)16(2)3/h17,19H,2,5-15H2,1,3-4H3 |
Clé InChI |
TVZYQAQDHXWCER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)CCNCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)

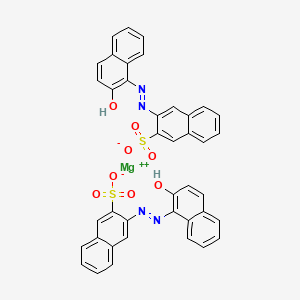
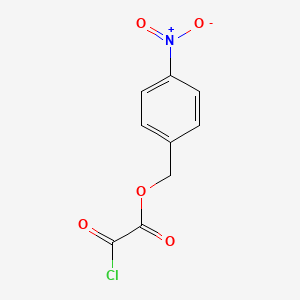
![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)


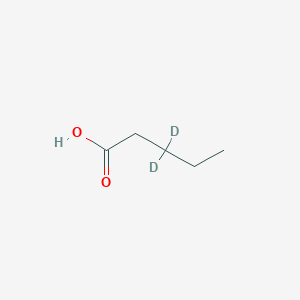
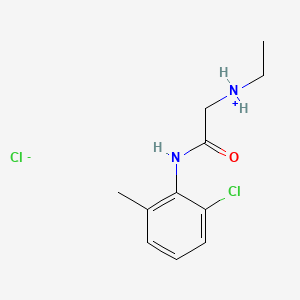
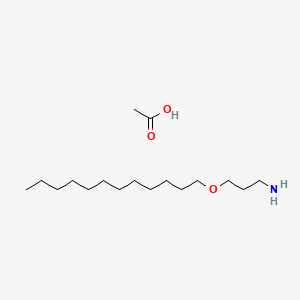
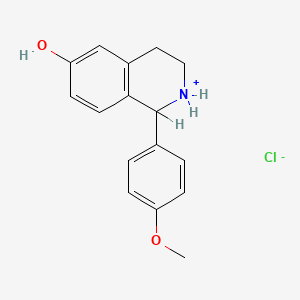
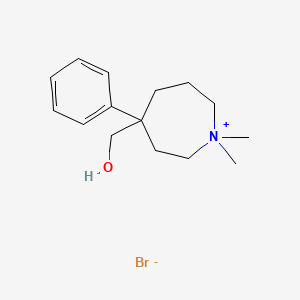
![2,2'-[[3-Methyl-4-[(6-nitrobenzothiazol-2-YL)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13772086.png)

